1-(2-chloroethyl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-6-pyridin-4-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c13-3-6-16-7-8-17-12(16)9-11(15-17)10-1-4-14-5-2-10/h1-2,4-5,7-9H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPPTQSUSQMBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C=CN(C3=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chloroethyl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-b]pyrazole core fused with a pyridine ring and a chloroethyl substituent. Its chemical formula is CHClN, and it has been identified with CAS number 2098091-70-2. The presence of the chloroethyl group is significant for its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives. Compounds within this class have shown efficacy against various cancer cell lines, including:
- Lung Cancer : Inhibitory effects on cell proliferation were observed in H460 and A549 cell lines.
- Breast Cancer : Compounds demonstrated significant antiproliferative activity against MDA-MB-231 cells.
- Colorectal Cancer : The compound exhibited cytotoxic effects in HT29 cells.
The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway.
| Cancer Type | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | H460 | 0.75 - 4.21 | Apoptosis induction |
| Breast Cancer | MDA-MB-231 | 0.95 - 3.50 | PI3K/Akt pathway inhibition |
| Colorectal Cancer | HT29 | 0.50 - 2.00 | Cell cycle arrest |
Other Biological Activities
In addition to anticancer properties, imidazo[1,2-b]pyrazole derivatives have demonstrated:
- Antimicrobial Activity : Effective against various bacterial strains, indicating potential as an antibiotic.
- Anti-inflammatory Effects : Reduction of pro-inflammatory cytokines in vitro.
- Anticonvulsant Properties : Some derivatives have shown promise in reducing seizure activity in animal models.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-b]pyrazole scaffold can significantly influence biological activity. Key findings include:
- Chloroethyl Substituent : Enhances cytotoxicity by facilitating interactions with DNA.
- Pyridine Ring Positioning : Variations in the position of the pyridine ring relative to the imidazo structure affect binding affinity to target proteins.
Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University synthesized several derivatives of this compound and evaluated their anticancer efficacy in vitro. The lead compound exhibited an IC value of 0.85 µM against MDA-MB-231 cells, demonstrating a promising therapeutic window.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism of action through molecular docking studies. The results indicated strong binding affinity to Aurora-A kinase, a critical regulator of cell division, suggesting that this compound could serve as a potential inhibitor for targeted cancer therapy.
Comparison with Similar Compounds
Key Structural Features :
- Core : 1H-imidazo[1,2-b]pyrazole, a bicyclic system with fused imidazole and pyrazole rings.
- Substituents :
Comparison with Structural Analogs
Substituent Variations at Position 6
The 6-position substituent significantly influences lipophilicity (logD), solubility, and biological activity. Below is a comparison with analogs featuring different substituents:
*Molecular weight estimated based on structural analogs.
Key Observations :
Comparison with Indole-Based Drugs
The 1H-imidazo[1,2-b]pyrazole scaffold serves as a non-classical indole isostere. A direct comparison with pruvanserin (an indole-based 5-HT2A antagonist) reveals:
| Property | Pruvanserin (Indole) | 1H-Imidazo[1,2-b]pyrazole Isostere |
|---|---|---|
| logD | 2.9 | 1.7 (Lower lipophilicity) |
| Aqueous Solubility | Low | High |
| pKa | 6.4 (piperazine NH) | 7.3 (core NH deprotonation) |
The imidazo[1,2-b]pyrazole core lowers logD by ~1.2 units, significantly improving solubility. This makes it advantageous for drug formulations requiring high bioavailability .
Role of the 2-Chloroethyl Group
The 2-chloroethyl substituent at position 1 is common in analogs and may contribute to alkylating activity, akin to nitrosoureas discussed in . Alkylating agents typically exhibit:
- Mechanism : DNA crosslinking via chloroethyl group hydrolysis.
- Therapeutic Implications : Higher alkylating activity correlates with improved anticancer efficacy but may increase toxicity .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a synthetic route involving:
- Construction of the imidazo[1,2-b]pyrazole core through cyclocondensation reactions.
- Introduction of the pyridin-4-yl substituent at the 6-position of the fused ring.
- Alkylation or substitution to install the 1-(2-chloroethyl) group on the nitrogen of the imidazo ring.
This strategy leverages the reactivity of hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring, followed by functionalization steps to incorporate the pyridine and chloroethyl groups.
Preparation of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole nucleus is commonly synthesized via cyclocondensation of appropriately substituted hydrazine derivatives with α,β-unsaturated ketones or related precursors. According to Karrouchi et al. (2018), cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives under acidic conditions yields pyrazoline intermediates, which upon oxidation afford the pyrazole ring system with high regioselectivity and yields ranging from 70% to over 90% depending on conditions and substituents.
For example, cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative bearing a pyridin-4-yl substituent can generate the pyrazole fused system. The use of iodine as an oxidant in acetic acid medium is effective for this transformation.
Installation of the 1-(2-chloroethyl) Substituent
The 1-(2-chloroethyl) group is typically introduced via alkylation of the nitrogen atom at position 1 of the imidazo[1,2-b]pyrazole ring. This can be achieved by:
- Reacting the pyrazole nitrogen with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) under basic conditions.
- Using phase-transfer catalysts or polar aprotic solvents to enhance nucleophilicity and reaction rates.
The alkylation step requires careful control to avoid over-alkylation or side reactions. Purification is usually done by recrystallization or column chromatography.
Representative Synthetic Procedure (Hypothetical Example)
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation of 4-pyridinecarboxaldehyde with hydrazine hydrate and α,β-unsaturated ketone in acetic acid with iodine oxidant | Formation of 6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole core | 70-85 | Control of temperature and stoichiometry critical |
| 2 | Alkylation with 2-chloroethyl chloride in presence of K2CO3 in DMF | Introduction of 1-(2-chloroethyl) substituent | 60-75 | Reaction under inert atmosphere recommended |
| 3 | Purification by recrystallization or chromatography | Pure 1-(2-chloroethyl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole | - | Characterization by NMR, IR, HRMS |
Analytical Characterization
The final compound is characterized by:
- NMR Spectroscopy: ^1H and ^13C NMR to confirm the chemical shifts corresponding to the chloroethyl group, pyridinyl ring, and imidazo-pyrazole core.
- Mass Spectrometry: High-resolution MS to confirm molecular weight.
- Infrared Spectroscopy: To identify characteristic functional groups.
- Chromatographic Purity: HPLC or TLC to assess purity.
Research Findings and Considerations
- The cyclocondensation approach is favored due to its simplicity and good yields.
- The presence of the pyridin-4-yl substituent enhances the biological activity profile, as pyridine rings are common in pharmacophores.
- Alkylation with 2-chloroethyl halides must be optimized to prevent side reactions; polar aprotic solvents and mild bases improve selectivity.
- Purification techniques such as recrystallization from ethanol or ethyl acetate mixtures yield high-purity products suitable for biological evaluation.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Yield Range | Advantages | Challenges |
|---|---|---|---|---|---|
| Imidazo[1,2-b]pyrazole core formation | Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones | Hydrazine hydrate, 4-pyridinecarboxaldehyde, iodine, acetic acid | 70-85% | Simple, rapid, regioselective | Requires oxidation step, sensitive to reaction conditions |
| Pyridin-4-yl incorporation | Use of pyridinyl-substituted precursors or cross-coupling | Pyridine-substituted aldehydes or halogenated intermediates | High if direct incorporation | Direct incorporation during ring formation | Regioselectivity control |
| 1-(2-chloroethyl) substitution | N-alkylation with 2-chloroethyl halides | 2-chloroethyl chloride/bromide, base (K2CO3), DMF | 60-75% | Straightforward alkylation | Over-alkylation, side reactions |
Q & A
Q. What synthetic strategies are commonly employed to construct the imidazo[1,2-b]pyrazole core in this compound?
The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclization reactions. For example, condensation of halogenated pyrazole precursors with aldehydes or ketones under acidic or thermal conditions can yield the fused heterocycle. A key step involves forming the bicyclic structure through intramolecular cyclization, often catalyzed by transition metals like palladium or copper . Modifications, such as introducing the 2-chloroethyl group, may require post-cyclization alkylation using reagents like 1-chloro-2-iodoethane under basic conditions .
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Reaction optimization often involves screening solvents (e.g., DMF, THF), temperature (80–120°C), and catalysts (e.g., Pd(OAc)₂ for cross-coupling steps). For example, using microwave-assisted synthesis can reduce reaction times and improve regioselectivity . Purification via column chromatography with gradients of hexane/ethyl acetate (4:1 with 5% NEt₃) has been effective for isolating intermediates .
Q. What safety protocols are critical when handling the 2-chloroethyl substituent?
The 2-chloroethyl group is a potential alkylating agent and requires strict safety measures:
- Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Neutralize waste with 10% sodium thiosulfate to deactivate reactive chlorine species.
- Store the compound at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can selective functionalization of the imidazo[1,2-b]pyrazole scaffold be achieved for structure-activity relationship (SAR) studies?
Selective functionalization is enabled by Br/Mg exchange followed by regioselective magnesiation or zincation using TMP-bases (e.g., TMPMgCl·LiCl). This allows precise introduction of substituents at positions 3, 5, or 7 of the scaffold. For example, tosyl cyanide can be used for cyanation at position 7, yielding derivatives for solubility or bioactivity testing .
Q. What methodologies are recommended to resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity data may arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize assays using validated cell lines (e.g., HEK293 for receptor binding) and controls (e.g., pruvanserin for serotonin receptor antagonism).
- Perform dose-response curves (IC₅₀) with triplicate measurements to assess reproducibility.
- Use molecular docking to validate target interactions, comparing results with analogs like 7-chloro-6-methyl-imidazo[1,2-b]pyrazole .
Q. How does the pyridin-4-yl substituent influence the compound’s physicochemical properties and target binding?
The pyridin-4-yl group enhances water solubility via hydrogen bonding and π-π stacking with aromatic residues in enzyme active sites. Computational studies (e.g., DFT) show its electron-withdrawing effect increases electrophilicity at the imidazole nitrogen, improving interactions with kinases like CDK2. Comparative assays with thiophene or cyclopropyl analogs reveal a 3-fold higher potency in pyridin-4-yl derivatives .
Q. What analytical techniques are essential for characterizing structural isomers or degradation products?
- HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to separate isomers (retention time differences ~0.3 min) .
- NMR : ¹H-¹³C HSQC and NOESY can distinguish regioisomers by correlating proton shifts with adjacent substituents.
- X-ray crystallography : Resolves absolute configuration, critical for chiral intermediates .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for this compound in cancer cell lines?
Variations in cytotoxicity (e.g., IC₅₀ ranging from 2–50 µM) may stem from differences in:
- Cell permeability : Lipophilicity (logP) adjustments via substituents (e.g., trifluoromethyl groups) can alter membrane penetration .
- Metabolic stability : Hepatic microsome assays show CYP3A4-mediated oxidation of the pyridinyl group reduces bioavailability in some models .
- Assay endpoints : MTT vs. apoptosis-specific assays (Annexin V) may yield divergent results due to measurement of viability vs. programmed cell death .
Methodological Tables
Table 1. Key Synthetic Intermediates and Yields
Table 2. Comparative Bioactivity of Structural Analogs
| Analog | Substituent | IC₅₀ (CDK2 inhibition, µM) | Solubility (mg/mL) |
|---|---|---|---|
| Pyridin-4-yl | 6-position | 0.8 | 1.2 |
| Thiophene | 6-position | 2.4 | 0.7 |
| Cyclopropyl | 6-position | 5.1 | 0.3 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
